molecular formula C7H11IN2O B1444077 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole CAS No. 1494045-74-7

1-(2-ethoxyethyl)-4-iodo-1H-pyrazole

Cat. No.: B1444077
CAS No.: 1494045-74-7
M. Wt: 266.08 g/mol
InChI Key: MRCDBJRSMXGJBW-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of an ethoxyethyl group at the 1-position and an iodine atom at the 4-position of the pyrazole ring

Preparation Methods

The synthesis of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole can be achieved through several synthetic routes. One common method involves the iodination of 1-(2-ethoxyethyl)-1H-pyrazole. This can be done using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds as follows:

    Starting Material: 1-(2-ethoxyethyl)-1H-pyrazole

    Reagents: Iodine (I2), Oxidizing agent (e.g., hydrogen peroxide, sodium hypochlorite)

    Conditions: Room temperature, solvent (e.g., acetonitrile, dichloromethane)

The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a palladium catalyst and a suitable base.

    Oxidation and Reduction: The ethoxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be performed to modify the pyrazole ring or the ethoxyethyl group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling, where the iodine atom is replaced by an aryl or alkynyl group.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Scientific Research Applications

1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a building block for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The ethoxyethyl group and the iodine atom play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary, but they often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole can be compared with other similar compounds such as:

    1-(2-Ethoxyethyl)-1H-pyrazole:

    4-Iodo-1H-pyrazole: Lacks the ethoxyethyl group, affecting its solubility and biological activity.

    1-(2-Methoxyethyl)-4-iodo-1H-pyrazole: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group, which can influence its chemical properties and reactivity.

The uniqueness of this compound lies in the combination of the ethoxyethyl group and the iodine atom, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-(2-ethoxyethyl)-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2O/c1-2-11-4-3-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCDBJRSMXGJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 22 L 4-neck flask equipped with an mechanical stirrer, thermowell, N2 inlet and condenser was charged with 4-iodo-1H-pyrazole (14, 1.00 Kg, 5.16 mol) and toluene (10 L) and ethyl vinyl ether (18, 557 g, 740 mL, 7.73 mol, 1.5 equiv) was added. To the suspension 4 M HCl in dioxane (32 mL, 0.128 mol, 0.025 equiv) was added over 5 min with formation of a slightly thicker white suspension. The mixture was heated carefully to 35-40° C. at which point a mild exotherm to about 40° C. occurred with rapid dissolution of all solids to give a clear light yellow solution. The reaction mixture was heated at about 40° C. for an additional 0.5 hr until the GC analysis indicated the reaction was complete. The solution was allowed to cool to 25-30° C. and solid NaHCO3 (108 g, 1.29 mol, 0.25 equiv) was added. The suspension was stirred for 1 hr at room temperature to ensure the complete neutralization of HCl. The mixture was then filtered and the filtrate was concentrated under reduced pressure. The residual liquid was fractionally distilled to afford 1-(ethoxyethyl)-4-iodo-1H-pyrazole (20, 1.346 Kg, 1.373 Kg theoretical, 98%) as a pale yellow liquid (bp 89-93° at about 1 torr). For 20: 1H NMR (CDCl3, 250 MHz) δ ppm 7.61 (s, 1H), 7.47 (s, 1H), 5.46 (q, 1H, J=6.0 Hz), 3.48-3.23 (m, 2H), 1.60 (d, 3H, J=6.0 Hz), 1.11 (t, 3H, J=7.0 Hz); C7HHIN2O (MW, 266.08), LCMS (EI) m/e 267 (M++H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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